molecular formula C18H12Cl2N2O2 B1459923 Boscalid-5-hydroxy CAS No. 661463-87-2

Boscalid-5-hydroxy

Cat. No.: B1459923
CAS No.: 661463-87-2
M. Wt: 359.2 g/mol
InChI Key: GLTMLPGXPMAIOI-UHFFFAOYSA-N
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Description

Boscalid-5-hydroxy, also known as 2-Chloro-N-(4’-chloro-5-hydroxy [1,1’-biphenyl]-2-yl)-3-pyridinecarboxamide, is a metabolite of the fungicide Boscalid . It has a molecular formula of C18 H12 Cl2 N2 O2 and a molecular weight of 359.21 .


Synthesis Analysis

The synthesis of Boscalid, a closely related compound, involves a three-step continuous/semi-flow process. The first step is a Suzuki cross-coupling where 1-chloro-2-nitrobenzene is coupled with 4-chlorophenylboronic acid at a temperature of 80 °C . The second step involves a nitro group reduction of high efficacy . The final step is composed of a two-step sequence where the reduction product is transformed into the corresponding iminosulfanone intermediate, which immediately reacts with the 2-chloronicotinic acid present in the reaction mixture to form Boscalid .


Molecular Structure Analysis

This compound has a molecular formula of C18 H12 Cl2 N2 O2 . The crystal structures of Boscalid, a closely related compound, have been analyzed and compared using Hirshfeld surface analysis .


Chemical Reactions Analysis

Boscalid, the parent compound of this compound, has been found to undergo very limited aerobic and anaerobic metabolism in soil . The metabolic pathways of Boscalid in human, rat, and dog hepatocytes were found to be similar .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 359.21 . The degradation of Boscalid, a closely related compound, in soil is very limited .

Scientific Research Applications

Detection and Quantification in Honeybees

Boscalid, a new-generation fungicide, has been detected in various bee matrices. A study characterized its metabolites in honeybees, revealing metabolization processes such as hydroxylation and dechlorination. This research used mass spectrometric tools to identify and quantify boscalid and its metabolites in honeybees, providing insights into its environmental impact and interaction with bee colonies (Jabot et al., 2016).

Impact on Aquatic Invertebrates

A study on Daphnia magna demonstrated boscalid's toxicity in aquatic invertebrates. The research focused on the effects of boscalid on antioxidant enzyme activities, gene expression related to antioxidant systems, and life-history parameters of Daphnia magna. This work contributes to understanding the eco-toxicity of boscalid in aquatic environments (Icoglu Aksakal, 2020).

Interaction with Bovine Serum Albumin

The binding interaction between boscalid and bovine serum albumin (BSA) was explored using spectroscopic techniques and molecular docking. This study helps understand how boscalid is stored, transported, and distributed in vivo, highlighting the potential health risks associated with its widespread use in agriculture (Lou et al., 2017).

Influence on Plant Physiology

Research has shown positive physiological effects of boscalid on plant growth. A study on coffee seedlings treated with boscalid observed enhanced vegetative growth due to increased CO2 assimilation rate and water use efficiency. This indicates potential agricultural benefits of boscalid beyond its fungicidal properties (Ruela et al., 2019).

Resistance in Fungi

A study on Alternaria alternata from pistachio orchards highlighted the emergence of resistance to boscalid. It evaluated the sensitivity of A. alternata isolates to boscalid, revealing insights into the development of fungicide resistance and implications for agricultural practices (Avenot & Michailides, 2007).

Neurodevelopmental Toxicity in Zebrafish

Research using zebrafish as a model organism showed that boscalid induces developmental defects associated with oxidative stress. This study provides evidence for the comprehensive assessment of boscalid's toxicity and raises concerns about its residue in the environment and agricultural products (Wang et al., 2019).

Treatment in Agricultural Equipment Rinsing Water

A study explored the efficiency of constructed wetlands to remove boscalid from rinsing water used in cleaning pesticide spraying equipment. The findings suggest the effectiveness of horizontal subsurface flow constructed wetlands in treating boscalid-polluted water, recommending their use in agricultural areas (Papaevangelou et al., 2017).

Sensitivity in Citrus Fungi

Safety and Hazards

Boscalid-5-hydroxy is a metabolite of the fungicide Boscalid . The safety data sheet for Boscalid indicates that it is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Boscalid-5-hydroxy primarily targets the succinate dehydrogenase (SDH) complex in the mitochondrial respiration chain . This complex plays a crucial role in energy metabolism for almost all extant eukaryotes .

Mode of Action

This compound, as a type of succinate dehydrogenase inhibitor (SDHI), acts by binding at the quinone reduction site of the SDH complex, preventing ubiquinone from doing so . This action inhibits the function of the tricarboxylic acid cycle and the electron transport chain .

Biochemical Pathways

The inhibition of the SDH complex disrupts the tricarboxylic acid cycle and the electron transport chain, which are essential for energy production in cells . This disruption can lead to energy deficits and changes in metabolism .

Pharmacokinetics

It’s known that the compound is biologically active against different stages of fungal development, primarily inhibiting spore germination and elongation of germ tubes .

Result of Action

The inhibition of the SDH complex by this compound leads to a disruption in energy production within the cell, which can result in various adverse effects. These effects can include developmental toxicity, cardiovascular abnormalities, liver and kidney damage, oxidative stress, energy deficits, changes in metabolism, microcephaly, axon growth defects, and apoptosis .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s degradation in soil under both aerobic and anaerobic conditions has been studied . The compound’s concentrations declined to half of their initial values in 28 days to 208 days .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTMLPGXPMAIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201044409
Record name 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661463-87-2
Record name 2-Chloro-N-(4'-chloro-5-hydroxy[1,1'-biphenyl]-2-yl)-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201044409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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